molecular formula C15H22ClN3O4S B2543096 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898654-13-2

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2543096
CAS No.: 898654-13-2
M. Wt: 375.87
InChI Key: YOIVXYLJQJKSPP-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a nitro group, and a sulfonamide group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its multiple functional groups make it versatile for creating diverse chemical structures.

Biology

In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its reactivity with various biological molecules allows for the investigation of biochemical processes.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Safety and Hazards

This compound could potentially be hazardous. For example, 2,2,6,6-tetramethylpiperidine is classified as dangerous, with hazard statements including “H226 - Flammable liquid and vapor”, “H290 - May be corrosive to metals”, “H302 - Harmful if swallowed”, and "H314 - Causes severe skin burns and eye damage" .

Future Directions

The future research directions for this compound could include further studies on its mechanism of action, potential uses in medicine, and methods for its safe and efficient synthesis. For example, it could be used to synthesize benzamide derivatives as histone deacetylase inhibitors .

Mechanism of Action

Target of Action

The primary target of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a selective antagonist of PPARγ . It binds to PPARγ at Cys285, a conserved site among the three types of PPAR . This binding inhibits the activation of PPARγ, thereby affecting its downstream effects .

Biochemical Pathways

The action of this compound on PPARγ affects several biochemical pathways. For instance, it inhibits the differentiation of fat cells, a process regulated by PPARγ . It also suppresses the growth of human breast cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231), indicating a PPARγ agonist property or a PPARγ-independent growth inhibitory mechanism .

Pharmacokinetics

It is soluble in dmso at 26mg/ml , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of fat cell differentiation and the suppression of growth in certain cancer cell lines . These effects are likely due to its antagonistic action on PPARγ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability is maintained for up to 2 years from the date of purchase and its solutions in DMSO or ethanol can be stored at -20°C for up to 3 months . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group at the 5-position

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The chloro and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds or nitric acids.

  • Reduction: : Formation of aniline derivatives.

  • Substitution: : Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitroaniline: : Similar in structure but lacks the sulfonamide group.

  • 2-Chloro-5-nitrobenzenesulfonamide: : Similar but without the piperidinyl group.

Uniqueness

The presence of the piperidinyl group in 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide distinguishes it from similar compounds, potentially altering its reactivity and biological activity.

This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its properties and applications.

Properties

IUPAC Name

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)13-7-11(19(20)21)5-6-12(13)16/h5-7,10,17-18H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVXYLJQJKSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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